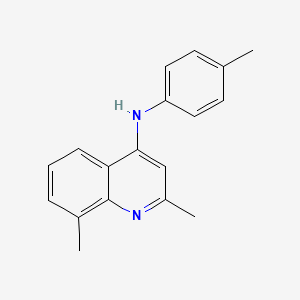

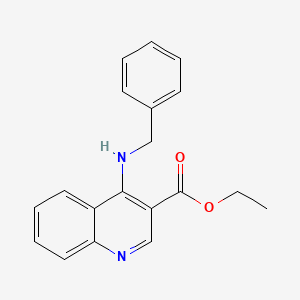

2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related quinolinamine compounds involves complex chemical reactions. For example, the synthesis of dimethyl 9,10-dihydro-9,10-dioxobenzo[f]quinoline-2,4-dicarboxylate was accomplished through a Doebner-von Miller-type annulation, followed by oxidation with Fremy's salt (Itoh et al., 1992). This process indicates the intricate methods involved in synthesizing quinolinamine derivatives.

Molecular Structure Analysis

Studies on quinolinamine derivatives reveal detailed insights into their molecular structures. For instance, spectral analysis (FT-IR, 1H NMR, 13C NMR, and UV–visible) and quantum chemical studies were conducted on novel quinolinamine compounds, providing deep understanding of their molecular geometry and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

Quinolinamines engage in various chemical reactions. For instance, their reactivity was explored through the synthesis and characterization of similar compounds, where their reactions with phenylhydrazine and the aerobic autorecycling oxidation of benzylamine were examined (Itoh et al., 1992).

Physical Properties Analysis

The physical properties of quinolinamines, such as their crystalline structures and melting points, have been studied. X-ray diffraction techniques are often used to reveal the crystal structure of these compounds, indicating their solid-state characteristics (Da, 2002).

Chemical Properties Analysis

The chemical properties of quinolinamines include their redox potentials, reactivity, and electrophilicity. For instance, the study of 2,6- and 3,5-Dimethyl-N-phenylsulfonyl-1,4-benzoquinonimines showcased how steric effects and electronic configuration influence their reactivity and redox potential (Avdeenko et al., 2002).

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

2,8-Dimethyl-N-(4-methylphenyl)-4-quinolinamine and its derivatives are studied for their potential in synthesizing compounds with cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure and synthetic pathway to 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine, have been synthesized and tested for their growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Most compounds demonstrated potent cytotoxic effects, with some displaying IC50 values less than 10 nM. This research highlights the potential of 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine derivatives in cancer treatment (Deady et al., 2003).

Radioligands for Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives, structurally similar to 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine, have been labeled with carbon-11 to serve as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds exhibited high specificity and binding to PBR in various organs, suggesting their use in PET imaging to study PBR distribution in different diseases, including neurodegenerative disorders (Matarrese et al., 2001).

Anticancer Activity of Synthetic Analogues

The synthesis and purification of novel synthetic analogues, structurally related to 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine, have demonstrated significant in vitro and in vivo anticancer activity, particularly against breast cancer cell lines. These findings support the development of such compounds as novel anticancer agents, showcasing the versatility of 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine derivatives in therapeutic applications (Wang et al., 2009).

Inhibitory Activity Against Leishmania APRT Enzyme

Compounds derived from 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine have shown inhibitory activity against the enzyme adenine phosphoribosyltransferase (APRT) from Leishmania, a tropical parasite. This suggests potential applications in developing treatments for Leishmaniasis, a disease endemic in poor countries (Napolitano et al., 2003).

Propriétés

IUPAC Name |

2,8-dimethyl-N-(4-methylphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-12-7-9-15(10-8-12)20-17-11-14(3)19-18-13(2)5-4-6-16(17)18/h4-11H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBGOBJQESYQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644236 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2,8-Dimethyl-quinolin-4-yl)-p-tolyl-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)